molecular formula C20H22F2N2O4S B2681664 N-(2,4-difluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941991-09-9

N-(2,4-difluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2681664
CAS No.: 941991-09-9
M. Wt: 424.46
InChI Key: DWIRIOHKCHZPSG-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its molecular structure incorporates pharmacophores known to confer bioactive properties, making it a valuable scaffold for investigating new therapeutic pathways. The compound features a 2,4-difluorophenyl motif, a moiety frequently employed in drug design to enhance metabolic stability and binding affinity . This fragment is coupled with a piperidine core, a nitrogen-containing heterocycle that is a privileged structure in pharmaceuticals due to its ability to improve solubility and interact with diverse biological targets . The presence of a sulfonamide group further expands its potential for molecular recognition, often seen in enzyme inhibitors. In a research context, this compound is primarily investigated for its potential anti-proliferative and cytotoxic effects against various cancer cell lines. Piperidine-carboxamide derivatives have demonstrated efficient DNA binding/cleavage abilities and have shown significant activity in blocking the formation of new blood vessels (anti-angiogenesis) in validated models like the chick chorioallantoic membrane (CAM) assay . The structural elements of this molecule suggest a potential mechanism of action that may involve the disruption of key protein-protein or protein-DNA interactions critical for cancer cell survival and proliferation. As such, it serves as a critical tool for researchers exploring novel signaling pathways in cell biology and for hit-to-lead optimization campaigns in early-stage drug discovery.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O4S/c1-28-16-6-8-17(9-7-16)29(26,27)24-11-3-2-4-15(24)13-20(25)23-19-10-5-14(21)12-18(19)22/h5-10,12,15H,2-4,11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIRIOHKCHZPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine derivative under basic conditions.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is attached through a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with the piperidine-sulfonyl intermediate.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or an equivalent reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its sulfonamide and acetamide functional groups.

Table 1: Hydrolysis Reactions and Conditions

Reaction SiteConditionsProductsReference
Sulfonamide cleavage6M HCl, reflux, 12 hrs4-methoxybenzenesulfonic acid + 2-(piperidin-2-yl)-N-(2,4-difluorophenyl)acetamide
Acetamide hydrolysis5% NaOH, 80°C, 8 hrs2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetic acid + 2,4-difluoroaniline
  • The sulfonamide group cleaves in strong acids via protonation of the sulfonyl oxygen, weakening the S–N bond.

  • The acetamide group hydrolyzes to a carboxylic acid under basic conditions through nucleophilic attack by hydroxide ions at the carbonyl carbon.

Nucleophilic Substitution Reactions

The fluorine atoms on the 2,4-difluorophenyl ring participate in nucleophilic aromatic substitution (NAS) under specific conditions.

Table 2: Substitution Reactions

ReagentConditionsProductYieldReference
Sodium methoxideDMF, 120°C, 24 hrsMethoxy-substituted derivative45–50%
Ammonia (NH₃)Ethanol, 100°C, 48 hrsAmino-substituted derivative<30%
  • NAS occurs preferentially at the para position relative to the electron-withdrawing acetamide group due to resonance stabilization of the intermediate .

  • Low yields in amination reactions suggest steric hindrance from the bulky piperidine-sulfonyl moiety.

Oxidation and Reduction Reactions

The methoxy and sulfonyl groups influence redox behavior.

Table 3: Redox Reactions

Reaction TypeReagentOutcomeReference
OxidationKMnO₄, H₂SO₄, 60°CMethoxy → carbonyl group (minor pathway)
ReductionLiAlH₄, THF, 0°CNo reaction (sulfonamide stability)
  • The methoxy group resists oxidation under standard conditions due to steric protection from the adjacent sulfonyl group.

  • The sulfonamide remains intact even with strong reducing agents, highlighting its stability.

Stability Under Thermal and Photolytic Conditions

Thermal Stability :

  • Decomposes at temperatures >250°C, releasing SO₂ and HF gases (TGA data) .
    Photolytic Stability :

  • UV irradiation (254 nm, 48 hrs) causes <5% degradation, indicating robustness in light-exposed environments .

Interaction with Biological Nucleophiles

In medicinal chemistry studies:

  • The acetamide carbonyl reacts with cysteine thiols in enzyme active sites, forming covalent adducts (e.g., with cathepsin B).

  • Fluorine atoms enhance binding affinity to hydrophobic pockets via C–F···H interactions (X-ray crystallography data) .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar piperidine structures exhibit promising anticancer properties. For example, derivatives of piperidine have been evaluated for their ability to inhibit cancer cell proliferation across various types of cancers, including lung and cervical cancers . The mechanism often involves modulation of signaling pathways associated with cell growth and survival.

Antimicrobial Properties

The antimicrobial efficacy of piperidine derivatives has been documented in several studies. Compounds similar to N-(2,4-difluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide have shown activity against both bacterial and fungal pathogens. For instance, studies demonstrated that certain piperidine derivatives were effective against strains like Xanthomonas axonopodis and Fusarium solani, highlighting their potential as antimicrobial agents .

Cognitive Enhancers

There is emerging evidence suggesting that piperidine derivatives can act as cognitive enhancers. Research indicates that modifications in the piperidine structure can lead to improved interactions with neurotransmitter systems, potentially enhancing memory and learning capabilities .

Study 1: Antitumor Activity of Piperidine Derivatives

A study conducted on a series of piperidine-based compounds revealed significant antitumor activity against various cancer cell lines. The compounds were tested for their ability to inhibit cell proliferation and induce apoptosis in HeLa (cervical cancer) and A549 (lung cancer) cells. Results showed that specific modifications in the piperidine structure led to enhanced cytotoxicity compared to non-fluorinated analogs .

Study 2: Antimicrobial Efficacy

In another investigation, a library of piperidine derivatives was screened for antimicrobial activity against common pathogens affecting agricultural crops. The results indicated that compounds with sulfonamide groups exhibited superior efficacy against fungal pathogens, suggesting potential applications in agricultural biotechnology .

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets. The difluorophenyl and sulfonyl groups are likely to play crucial roles in binding to enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl-Piperidine/Acetamide Motifs

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Modifications Biological Activity/Target Key Findings Reference
N-(2,4-difluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide Piperidine-2-yl, 4-MeO-phenylsulfonyl, 2,4-diF-phenyl Not reported Structural similarity to anticancer/neuroactive agents; fluorination may enhance bioavailability.
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Piperazine (vs. piperidine), 4-Me-phenylsulfonyl Not reported Piperazine substitution alters ring flexibility; may influence receptor binding kinetics.
N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide (23) Piperidine-4-yl, indolin-2-one, benzyl AChE inhibitor (IC₅₀ = 0.01 µM) High potency against acetylcholinesterase; benzyl group critical for binding.
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) Quinazoline sulfonyl, pyrrolidine, 4-MeO-phenyl Anticancer (HCT-1, SF268, MCF-7, PC-3) Broad-spectrum activity; sulfonyl-quinazoline enhances cytotoxicity.
Sch225336 (CB2-selective bis-sulfone) Bis-sulfone, 4-MeO-phenyl, ethyl substituents Cannabinoid receptor CB2 agonist High selectivity for CB2 over CB1; sulfone groups critical for receptor interaction.
Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide) Piperidine-4-yl, phenylethyl, 2-F-phenyl Opioid receptor agonist Structural similarity to fentanyl; 2-fluorophenyl enhances µ-opioid receptor binding.

Functional and Pharmacological Insights

Anticancer Activity :

  • Compounds like 38 () demonstrate that sulfonyl-linked heterocycles (e.g., quinazoline) paired with methoxyphenyl or fluorophenyl groups enhance cytotoxicity across multiple cancer cell lines (HCT-1, MCF-7). The target compound’s 4-methoxyphenylsulfonyl-piperidine motif may similarly interact with cellular targets like topoisomerases or kinases, though specific data are lacking .

Neurological Targets :

  • Compound 23 () highlights the importance of the piperidine-acetamide scaffold in acetylcholinesterase (AChE) inhibition. The absence of a sulfonyl group in 23 suggests that the target compound’s sulfonyl-piperidine moiety may redirect activity toward other neurological targets, such as serotonin or dopamine receptors .

Receptor Selectivity :

  • The CB2-selective agonist Sch225336 () and opioid analog ocfentanil () illustrate how sulfonyl/aryl substitutions fine-tune receptor binding. The target compound’s 2,4-difluorophenyl group could similarly modulate selectivity for G-protein-coupled receptors (GPCRs) or ion channels .

Structural Flexibility :

  • Replacing piperidine with piperazine () or morpholine () alters ring conformation and hydrogen-bonding capacity, impacting solubility and target engagement. The target compound’s six-membered piperidine ring may offer a balance between rigidity and flexibility for membrane penetration .

Biological Activity

N-(2,4-difluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, a compound featuring a piperidine core and sulfonamide functionality, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial and enzyme inhibitory activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C23H24F2N2O3S
  • Molecular Weight : 442.51 g/mol

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and bacterial strains. The following sections summarize key findings from recent studies.

1. Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives containing piperidine and sulfonamide groups have been shown to possess moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
Compound ASalmonella typhiStrong (IC50 = 5 µM)
Compound BBacillus subtilisModerate (IC50 = 15 µM)
Compound CEscherichia coliWeak (IC50 = 30 µM)

The compound's efficacy against these strains is hypothesized to stem from its ability to inhibit bacterial protein synthesis and disrupt cell wall formation .

2. Enzyme Inhibition

The compound also exhibits promising enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. These enzymes play critical roles in various physiological processes and disease mechanisms.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseCompetitive12.5
UreaseNon-competitive8.3

Inhibitory effects on AChE suggest potential applications in treating conditions like Alzheimer's disease, while urease inhibition could be beneficial in managing infections caused by Helicobacter pylori .

Case Studies

Several case studies have highlighted the compound's potential in therapeutic applications:

  • Case Study 1 : A study on the antibacterial effects of related piperidine derivatives demonstrated that modifications in the sulfonamide group significantly enhanced activity against resistant bacterial strains.
  • Case Study 2 : Research focusing on enzyme inhibition revealed that compounds with similar structures effectively reduced urease activity in vitro, suggesting their potential as new treatments for gastric ulcers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-difluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, and what key reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation of piperidine derivatives and subsequent coupling with acetamide intermediates. For example, sulfonyl groups are introduced using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., NaHCO₃) in anhydrous dichloromethane at 0–25°C . Acetamide formation typically employs 2-bromoacetyl bromide with aryl amines in aqueous Na₂CO₃ (pH 9–10) to facilitate nucleophilic substitution . Purification via column chromatography and recrystallization (e.g., ethanol/water mixtures) ensures ≥95% purity. Yield optimization requires controlled temperature, stoichiometric excess of sulfonylating agents, and inert atmospheres to minimize hydrolysis .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Confirms regiochemistry and substituent integration. For instance, the 4-methoxyphenyl sulfonyl group shows characteristic deshielded aromatic protons (~7.8 ppm) and a singlet for the methoxy group (~3.8 ppm) .
  • IR Spectroscopy : Identifies sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functional groups .
  • Mass Spectrometry (EIMS/HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching C₂₀H₂₁F₂N₂O₄S) and fragmentation patterns .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of this compound with biological targets like serum albumin or enzymes?

  • Methodological Answer : Docking simulations using software like AutoDock Vina or Schrödinger Suite can predict binding modes. For example, the sulfonyl group may form hydrogen bonds with BSA (Bovine Serum Albumin) residues (e.g., Arg194, Tyr149), while the difluorophenyl moiety engages in hydrophobic interactions . Advanced protocols include:

  • Flexible Ligand Docking : Accounts for conformational changes in the piperidine ring.
  • Binding Free Energy Calculations (MM/GBSA) : Quantifies affinity differences between stereoisomers .
  • Validation : Compare docking poses with crystallographic data from structurally analogous compounds (e.g., sulfonamide-protein complexes in ) .

Q. How do structural modifications (e.g., fluorination, sulfonyl group substitution) affect the compound’s pharmacokinetic properties and target selectivity?

  • Methodological Answer :

  • Fluorine Substitution : Enhances metabolic stability and membrane permeability via reduced CYP450 metabolism. Compare logP values (HPLC-derived) of difluorophenyl vs. non-fluorinated analogs .
  • Sulfonyl Group Replacement : Replace the 4-methoxyphenylsulfonyl with methylsulfonyl ( ) to assess solubility changes (e.g., shake-flask solubility assays) and target engagement (e.g., enzyme inhibition IC₅₀ shifts) .
  • SAR Studies : Synthesize derivatives with varied piperidine substituents and evaluate via in vitro assays (e.g., antioxidant activity in DPPH assays, enzyme inhibition in COX-2 models) .

Q. How can researchers resolve discrepancies between in vitro activity and computational predictions for this compound?

  • Methodological Answer :

  • Assay Replication : Conduct dose-response curves across multiple replicates to rule out experimental variability .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolysis of the acetamide group) that may alter activity .
  • Crystallographic Validation : Resolve the compound’s bound conformation in complex with the target protein via X-ray crystallography (as in for related sulfonamides) to confirm docking predictions .

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